2-Boc-2,7-diazaspiro[4.5]decane oxalate
Overview
Description
2-Boc-2,7-diazaspiro[4.5]decane oxalate is a chemical compound with the molecular formula C₁₅H₂₄N₂O₆. It is a derivative of spirocyclic compounds, which are characterized by their unique fused ring structures. This compound is often used in organic synthesis and pharmaceutical research due to its structural complexity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane oxalate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of linear precursors using appropriate catalysts and reaction conditions. The Boc (tert-butoxycarbonyl) protecting group is introduced to protect the amine functionality during the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Boc-2,7-diazaspiro[4.5]decane oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the spirocyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the spirocyclic core, which can be further modified for specific applications in research and industry.
Scientific Research Applications
2-Boc-2,7-diazaspiro[4.5]decane oxalate is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.
Industry: The compound is employed in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-Boc-2,7-diazaspiro[4.5]decane oxalate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
2,8-Diazaspiro[4.5]decane oxalate
Other Boc-protected spirocyclic derivatives
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Biological Activity
2-Boc-2,7-diazaspiro[4.5]decane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The spirocyclic structure, combined with the Boc (tert-butoxycarbonyl) protecting group, enhances the compound's stability and reactivity, making it a valuable scaffold for drug development.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure consists of a bicyclic framework that includes two nitrogen atoms within the spiro system, which may influence its interaction with biological targets.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, it has been shown to modulate the WNT signaling pathway, which is crucial in cell proliferation and differentiation .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has been linked to the inhibition of diacylglycerol kinase alpha, which plays a role in immune response modulation.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to elucidate the mechanisms involved .
The mechanism of action for this compound appears to involve:
- Covalent Bond Formation : The nitrogen atoms in the spiro structure can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity.
- Hydrogen Bonding : The presence of the Boc group allows for hydrogen bonding interactions with biological molecules, influencing their stability and activity.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is critical for developing targeted cancer therapies.
- Animal Models : Preclinical studies using animal models have shown promising results in reducing tumor growth when treated with this compound, indicating its potential as a therapeutic agent .
- Comparative Studies : Comparisons with similar compounds reveal that modifications to the spiro structure can significantly alter biological activity and pharmacokinetic properties. For instance, variations in substituents on the nitrogen atoms have been shown to enhance or diminish enzyme inhibition efficacy .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[4.5]decane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-8-6-13(10-15)5-4-7-14-9-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIIOROVJSTREN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-54-3 | |
Record name | 2,7-Diazaspiro[4.5]decane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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